2-(7-Amino-1H-indol-1-yl)propanenitrile
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Overview
Description
2-(7-Amino-1H-indol-1-yl)propanenitrile is an organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing 2-(7-Amino-1H-indol-1-yl)propanenitrile may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that can be optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-1H-indol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
2-(7-Amino-1H-indol-1-yl)propanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(7-Amino-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
5-Fluoroindole: A fluorinated indole derivative with distinct biological activities.
Uniqueness
2-(7-Amino-1H-indol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and nitrile groups provide unique reactivity and potential for diverse applications in medicinal chemistry and synthetic organic chemistry .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(7-aminoindol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-8(7-12)14-6-5-9-3-2-4-10(13)11(9)14/h2-6,8H,13H2,1H3 |
InChI Key |
ALQGOCSCCXHFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
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